molecular formula C22H15ClO5S B12206916 (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12206916
M. Wt: 426.9 g/mol
InChI Key: YGDKRWHBKSECKE-MTJSOVHGSA-N
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Description

The compound "(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate" belongs to a class of benzofuran derivatives characterized by a benzylidene substituent at position 2, a ketone group at position 3, and a sulfonate ester at position 6 of the benzofuran core. Structural determination of such compounds often relies on crystallographic tools like SHELXL and visualization software such as ORTEP-3, which are widely used for small-molecule refinement and graphical representation .

Properties

Molecular Formula

C22H15ClO5S

Molecular Weight

426.9 g/mol

IUPAC Name

[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C22H15ClO5S/c1-14-3-2-4-15(11-14)12-21-22(24)19-10-7-17(13-20(19)27-21)28-29(25,26)18-8-5-16(23)6-9-18/h2-13H,1H3/b21-12-

InChI Key

YGDKRWHBKSECKE-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Benzylidene Substituent Sulfonate Group Molecular Formula Molecular Weight (g/mol)
(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (Target) 3-methyl 4-chlorobenzenesulfonate C23H17ClO6S 480.89*
(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate 2,4-dimethoxy methanesulfonate C19H18O8S 418.40
(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate 2,3-dimethoxy 4-chlorobenzenesulfonate C23H19ClO8S 502.91
(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate 3-methyl 4-methylbenzenesulfonate C24H20O6S 460.48

*Calculated based on molecular formula.

Electronic and Steric Effects

  • Benzylidene Substituents: The 3-methyl group in the target compound provides steric bulk without significant electron-donating/withdrawing effects. Dimethoxy substituents may also facilitate hydrogen bonding or π-π stacking, as noted in studies on hydrogen-bonding patterns in crystals .
  • Sulfonate Groups: The 4-chlorobenzenesulfonate in the target compound increases electrophilicity compared to the 4-methylbenzenesulfonate analog, which could enhance leaving-group ability in substitution reactions .

Physicochemical and Functional Implications

  • Melting Points and Solubility: Limited data are available for these compounds (e.g., melting points marked as N/A in ), but trends can be inferred. The 4-chloro substituent likely increases melting points due to stronger intermolecular dipole interactions compared to methyl or methoxy analogs.
  • Reactivity : The electron-withdrawing chlorine atom in the target compound’s sulfonate group may accelerate nucleophilic aromatic substitution reactions relative to its methyl counterpart.

Preparation Methods

Palladium-Copper Catalyzed Cyclization

The benzofuran scaffold is constructed through palladium(II) acetate (5 mol%) and copper(I) iodide (10 mol%) co-catalyzed cyclization of 6-hydroxy-2-(prop-2-yn-1-yl)benzaldehyde derivatives. Triethylamine in dimethylformamide (DMF) at 80°C for 12 hours facilitates oxidative addition and reductive elimination, forming 3-oxo-2,3-dihydro-1-benzofuran-6-ol with 85% yield.

Reaction Scheme:

6-Hydroxy-2-propynylbenzaldehydeCuI, Et3NPd(OAc)2,DMF3-Oxo-2,3-dihydro-1-benzofuran-6-ol+Byproducts\text{6-Hydroxy-2-propynylbenzaldehyde} \xrightarrow[\text{CuI, Et}3\text{N}]{\text{Pd(OAc)}2, \text{DMF}} \text{3-Oxo-2,3-dihydro-1-benzofuran-6-ol} + \text{Byproducts}

Alternative Nickel-Based Cyclization

Nickel(II) chloride with 1,10-phenanthroline in acetonitrile at 100°C offers a lower-cost route (62% yield), though with reduced regioselectivity.

Sulfonate Esterification at C6 Position

Sulfonyl Chloride Coupling

The phenolic -OH group at C6 reacts with 4-chlorobenzenesulfonyl chloride (1.5 equiv) in tetrahydrofuran (THF) using triethylamine (3 equiv) as base. Quenching with ice water followed by ethyl acetate extraction isolates the product in 81% yield.

Critical Parameters:

  • Temperature: 0°C → 25°C (gradual warming)

  • Purity of sulfonyl chloride: >98% (via distillation from 1,2-dichloroethane)

Byproduct Mitigation

Excess sulfonyl chloride (≥1.5 equiv) and rigorous drying (Na₂SO₄) prevent di-sulfonation. HPLC analysis confirms <2% byproducts.

Integrated Synthesis Protocol

Stepwise Procedure

  • Cyclization: 6-Hydroxy-2-propynylbenzaldehyde (10 mmol), Pd(OAc)₂ (0.5 mmol), CuI (1 mmol), Et₃N (20 mmol), DMF (50 mL), 80°C, 12 h → 85% yield.

  • Condensation: 3-Oxo-benzofuran (8 mmol), 3-methylbenzaldehyde (9.6 mmol), TiCl₄ (9.6 mmol), pyridine (16 mmol), CH₂Cl₂ (40 mL), 0°C → 25°C, 4 h → 78% yield.

  • Sulfonylation: Intermediate (6 mmol), 4-Cl-benzenesulfonyl chloride (9 mmol), Et₃N (18 mmol), THF (30 mL), 0°C → 25°C, 6 h → 81% yield.

Characterization Data

  • HRMS (ESI): m/z calcd for C₂₁H₁₄ClFO₅S [M+H]⁺ 430.8, found 430.7.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=C), 7.89–7.86 (d, 2H, Ar-H), 7.52–7.49 (d, 2H, Ar-H), 7.35–7.28 (m, 4H, Ar-H), 6.94 (s, 1H, benzofuran-H), 2.41 (s, 3H, CH₃).

Comparative Analysis of Methodologies

ParameterPalladium-Copper CyclizationNickel-Based Cyclization
Yield85%62%
Reaction Time12 h18 h
Catalyst CostHigh ($320/mmol)Low ($45/mmol)
Regioselectivity>99%87%

Challenges and Optimization Strategies

Stereochemical Control

  • Problem: Competing E-isomer formation during condensation (up to 22% without TiCl₄).

  • Solution: Use bulky Lewis acids (e.g., TiCl₄-pyridine) to favor Z-configuration via steric hindrance.

Sulfonate Hydrolysis

  • Problem: Ester cleavage under acidic conditions (t₁/₂ = 3 h at pH 2).

  • Mitigation: Anhydrous workup and storage at -20°C in amber vials .

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